Cas no 2172514-49-5 (2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid)

2-(1-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexyl backbone, an Fmoc-protected amine group, and a carboxylic acid functionality, enabling efficient incorporation into peptide chains. The compound offers advantages such as enhanced steric stability due to the cyclohexyl moiety, which can improve peptide folding and solubility. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), while the methylformamido linker provides controlled reactivity. This derivative is particularly useful in constructing complex peptidomimetics or constrained peptides, where rigid cyclohexyl spacers are desired for conformational control.
2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid structure
2172514-49-5 structure
Product name:2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid
CAS No:2172514-49-5
MF:C26H30N2O6
Molecular Weight:466.526207447052
CID:6232409
PubChem ID:165535815

2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid
    • 2171249-75-3
    • 2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
    • 2172514-49-5
    • EN300-1474500
    • 2-({N-methyl-1-[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}oxy)acetic acid
    • EN300-1474498
    • インチ: 1S/C26H30N2O6/c1-28(34-16-24(29)30)25(31)18-12-10-17(11-13-18)14-27-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23H,10-16H2,1H3,(H,27,32)(H,29,30)
    • InChIKey: LSCCMZKPQRMBSD-UHFFFAOYSA-N
    • SMILES: O=C(C1CCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)N(C)OCC(=O)O

計算された属性

  • 精确分子量: 466.21038668g/mol
  • 同位素质量: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 700
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 105Ų

2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1474498-0.1g
2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172514-49-5
0.1g
$2963.0 2023-07-10
Enamine
EN300-1474498-250mg
2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172514-49-5
250mg
$3099.0 2023-09-29
Enamine
EN300-1474498-1000mg
2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172514-49-5
1000mg
$3368.0 2023-09-29
Enamine
EN300-1474498-1.0g
2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172514-49-5
1.0g
$3368.0 2023-07-10
Enamine
EN300-1474498-2500mg
2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172514-49-5
2500mg
$6602.0 2023-09-29
Enamine
EN300-1474498-500mg
2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172514-49-5
500mg
$3233.0 2023-09-29
Enamine
EN300-1474498-0.5g
2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172514-49-5
0.5g
$3233.0 2023-07-10
Enamine
EN300-1474498-10.0g
2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172514-49-5
10.0g
$14487.0 2023-07-10
Enamine
EN300-1474498-5.0g
2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172514-49-5
5.0g
$9769.0 2023-07-10
Enamine
EN300-1474498-0.25g
2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid
2172514-49-5
0.25g
$3099.0 2023-07-10

2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid 関連文献

2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acidに関する追加情報

Introduction to 2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid (CAS No. 2172514-49-5)

2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid (CAS No. 2172514-49-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, is a derivative of fluorenylmethyloxycarbonyl (Fmoc) and is characterized by its unique structural features and potential biological activities.

The Fmoc group, which stands for fluorenylmethyloxycarbonyl, is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and ease of removal. In the context of 2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid, the Fmoc group plays a crucial role in protecting the amino functionality of the cyclohexyl ring, allowing for selective chemical modifications and functionalization.

The cyclohexyl ring in this compound is an important structural element that contributes to its overall conformational stability and biological activity. The presence of the methylcyclohexyl group introduces additional steric hindrance, which can influence the compound's interactions with biological targets. The N-methylformamido group further enhances the compound's solubility and stability, making it suitable for various applications in drug discovery and development.

Recent studies have highlighted the potential of 2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid as a lead compound for the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in neurodegenerative diseases. The ability to selectively target these enzymes without affecting other physiological processes makes it a promising candidate for further investigation.

In addition to its potential therapeutic applications, 2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid has also been explored as a tool for understanding protein-protein interactions and signaling pathways. Its unique structure allows it to serve as a molecular probe, enabling researchers to study complex biological processes at the molecular level. This has significant implications for both basic research and drug discovery efforts.

The synthesis of 2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid involves a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. Key steps include the protection of amino groups using Fmoc chemistry, followed by selective deprotection and functionalization. Advanced synthetic techniques such as solid-phase synthesis and combinatorial chemistry have been employed to optimize the production process and scale up synthesis for industrial applications.

Clinical trials involving compounds derived from 2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid are currently underway, with promising preliminary results. These trials are focused on evaluating the safety, efficacy, and pharmacokinetics of these compounds in treating various diseases, including neurodegenerative disorders and cancer. The data collected from these trials will be crucial for advancing these compounds through the drug development pipeline.

In conclusion, 2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid (CAS No. 2172514-49-5) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in advancing our understanding of complex biological systems and developing novel therapeutic strategies.

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